4-methoxy-N-prop-2-enylbenzamide
Description
4-Methoxy-N-prop-2-enylbenzamide is a benzamide derivative characterized by a methoxy group (-OCH₃) at the para position of the benzene ring and a prop-2-enyl (allyl) group attached to the amide nitrogen. The allyl group introduces conformational flexibility, while the methoxy substituent enhances electron density on the aromatic ring, influencing reactivity and intermolecular interactions .
Properties
CAS No. |
66897-25-4 |
|---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
4-methoxy-N-prop-2-enylbenzamide |
InChI |
InChI=1S/C11H13NO2/c1-3-8-12-11(13)9-4-6-10(14-2)7-5-9/h3-7H,1,8H2,2H3,(H,12,13) |
InChI Key |
JZNQXUMFZGPDMF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-prop-2-enylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzoic acid and prop-2-enylamine.
Formation of Amide Bond: The carboxylic acid group of 4-methoxybenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The activated carboxylic acid then reacts with prop-2-enylamine to form the amide bond, resulting in the formation of this compound.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-prop-2-enylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group (-OH), resulting in the formation of 4-hydroxy-N-prop-2-enylbenzamide.
Reduction: The amide group can be reduced to form an amine group, resulting in the formation of 4-methoxy-N-prop-2-enylbenzylamine.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed
Oxidation: 4-Hydroxy-N-prop-2-enylbenzamide.
Reduction: 4-Methoxy-N-prop-2-enylbenzylamine.
Substitution: Various substituted benzamides depending on the substituent used.
Scientific Research Applications
4-Methoxy-N-prop-2-enylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methoxy-N-prop-2-enylbenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: The exact pathways depend on the specific biological activity being studied. For example, if the compound exhibits anticancer activity, it may interfere with cell signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Substituent Variations on the Benzene Ring
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB)
- Key Differences : Replaces the allyl group with a bromine atom and introduces a nitro group at the ortho position of a second methoxy-substituted benzene ring.
- Crystallographic studies highlight distinct packing patterns due to nitro-induced dipole interactions .
4-Chloro-N-(2-methoxyphenyl)benzamide
- Key Differences : Substitutes the para-methoxy group with a chloro atom and positions the methoxy group at the ortho position.
- Impact : The ortho-methoxy group sterically hinders rotational freedom, while the chloro substituent increases lipophilicity. This compound forms hydrogen-bonded dimers in its crystal structure, unlike the allyl-substituted target compound .
Variations in the Amide Nitrogen Substituent
4-Methoxy-N-methylbenzamide
- Key Differences : Replaces the allyl group with a methyl group.
- Impact : The smaller methyl group reduces steric bulk, leading to a nearly planar amide-aromatic ring conformation (dihedral angle = 10.6°). This promotes stronger intermolecular N–H⋯O hydrogen bonds, forming 3D networks in the crystal lattice .
N-Allyl-4-methoxy-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide
- Key Differences : Incorporates a thiadiazole ring linked to a pyridinyl group.
- The allyl group’s flexibility may improve binding affinity in biological targets .
Heterocyclic Hybrid Analogues
4-Methoxy-N-(5-phenyl-4-(p-tolyl)thiazol-2-yl)benzamide
- Key Differences : Attaches a thiazole ring substituted with phenyl and p-tolyl groups.
- Such derivatives are often explored as kinase inhibitors .
Crystallographic and Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
